molecular formula C54H45BrP3Rh- B085881 Bromotris(triphenylphosphine)rhodium CAS No. 14973-89-8

Bromotris(triphenylphosphine)rhodium

Cat. No. B085881
CAS RN: 14973-89-8
M. Wt: 969.7 g/mol
InChI Key: HVQBRJSQQWBTDF-UHFFFAOYSA-M
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Description

Synthesis Analysis

  • Synthesis of Rhodium Complexes : Rhodium complexes, such as chlorotris(triphenylphosphine)rhodium, are synthesized through various methods, often involving reactions with diphenylphosphine and other compounds (Fries & Stille, 1971). The synthesis processes are critical for determining the compound's properties and applications.

Molecular Structure Analysis

  • Molecular Structure of Rhodium Complexes : The molecular structures of rhodium complexes, such as nitrosyltris(triphenylphosphine)rhodium and chlorotris(triphenylphosphine)rhodium, have been studied extensively. These structures are characterized by specific bond lengths and angles, contributing to the compound's reactivity and stability (Kaduk & Ibers, 1978).

Chemical Reactions and Properties

  • Catalytic Properties : Rhodium complexes are known for their catalytic properties. For instance, chlorotris(triphenylphosphine)rhodium has been found to be an effective catalyst in various chemical reactions, including the alcoholysis of diarylsilanes (Corriu & Moreau, 1976).

Physical Properties Analysis

  • Crystal and Molecular Structures : The physical properties of rhodium complexes can be understood through their crystal and molecular structures. For instance, the structure of compounds like trans-bromotetrakis(diphenylphosphine)hydridorhodium(III) bromide has been determined using single-crystal X-ray diffraction, providing insights into the compound's physical characteristics (Howard, Wheeler, & Buccella, 2020).

Chemical Properties Analysis

  • Chemical Behavior : The chemical properties of rhodium complexes, such as their reactivity and interaction with other compounds, are key areas of study. For instance, chlorotris(triphenylphosphine)rhodium(I) has been studied for its oxidative addition and replacement reactions in benzene (Ohtani, Fujimoto, & Yamagishi, 1977).

Scientific Research Applications

  • Catalyst for Alcoholysis of Diarylsilanes : Chlorotris(triphenylphosphine)rhodium is an effective and selective catalyst for the alcoholysis of diarylsilanes, producing 1-oxa-2-silacycloalcane and asymmetric organosilicon compounds predominantly with retention of configuration at the silicon atom (Corriu & Moreau, 1976).

  • Reagent for Decarbonylation of Organic Carbonyls : Chlorotris(triphenylphosphine)rhodium can decarbonylate various organic carbonyls and metal carbonyls. A method for recycling rhodium metal in these transformations has been developed (O'connor & Ma, 1993).

  • Homogeneous Hydrogenation Catalyst : Bromotris(triphenylphosphine)rhodium(I) is an effective catalyst for converting cyclopropene rings to cyclopropane rings in the hydrogenation of cyclopropene fatty acids (Bland, Dine, Jobanputra, & Shone, 1984).

  • Hydroformylation of Olefins : Hydridocarbonyltris(triphenylphosphine)rhodium(I) is used in the industrial hydroformylation of olefins, showing stability and specific reactivity under certain conditions (Herman, Krugten, Berg, & Scholten, 1987).

  • Formation of Diaryls via Thermal Decomposition : Chlorotris(triphenylphosphine)rhodium undergoes thermal decomposition to yield biphenyl and its derivatives. The mechanism involves dissociation into different rhodium complexes and phenylation reactions (Lewin, Ainzenshtat, & Blum, 1980).

  • Catalyst in Homogeneous Hydroformylation of Alkenes : Hydridocarbonyltris(triphenylphosphine)rhodium(I) acts as a catalyst for hydroformylation of alkenes, producing high ratios of straight-chain to branched-chain aldehydes (Brown & Wilkinson, 1970).

  • Kinetic Studies of Oxidative Addition and Replacement Reactions : The rates of oxidative addition and replacement reactions of Chlorotris(triphenylphosphine)rhodium (I) were examined, showing that the reaction intermediate RhCl(PPh3)2 is most reactive (Ohtani, Fujimoto, & Yamagishi, 1977).

  • Hydroformylation with Supported Liquid Phase Rhodium Catalysts : Hydridocarbonyltris(triphenylphosphine)rhodium(I) is used in the heterogeneous gas phase hydroformylation of propylene, displaying high selectivity and stability (Munck, Verbruggen, Leur, & Scholten, 1981).

Safety And Hazards

Bromotris(triphenylphosphine)rhodium(I) is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It may cause respiratory irritation . It should be handled with protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

rhodium;triphenylphosphane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.BrH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQBRJSQQWBTDF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45BrP3Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

969.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromotris(triphenylphosphine)rhodium

CAS RN

14973-89-8
Record name Bromotris(triphenylphosphine)rhodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014973898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromotris(triphenylphosphine)rhodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
J Reed, P Eisenberger, BK Teo… - Journal of the American …, 1978 - ACS Publications
The influence of cross-linking by divinylbenzene (DVB) in styrene polymer-bound bromotris (triphenylphosphine)-rhodium (I) catalyst has been studied by extended x-ray absorption fine …
Number of citations: 53 pubs.acs.org
KSY Lau, Y Becker, F Huang… - Journal of the …, 1977 - ACS Publications
The stoichiometric decarbonylation of S-(+)-a-deuteriophenylacetyl chloride with chlorotris (triphenylphosphine) rhodium (l) resulted in the formation of írans-carbonylchlorobis (…
Number of citations: 61 pubs.acs.org
A Nakamura, Y Tatsuno, S Otsuka - Inorganic Chemistry, 1972 - ACS Publications
= Cl, R= c-CeHn, Ji-CHsCsH,), RhCl (02)(AsPh3) 2 (Z-BuNC), and [Rh (02)(PPh3) 2 (Z-BuNC) 2] Cl were prepared by two methods;(a) air exposure of a solution of RhX (PPh3) 2 (RNC), …
Number of citations: 31 pubs.acs.org
CA Reilly, H Thyret - Journal of the American Chemical Society, 1967 - ACS Publications
A series of novel bis (triphenylphosphme)(ir-alIyl) rhodium complexes is described. The nmr spectra of these compounds not only confirm their structures but also have some interesting …
Number of citations: 52 pubs.acs.org
J Reed, P Eisenberger - Journal of the Chemical Society, Chemical …, 1977 - pubs.rsc.org
Structure of Bromotris( triphenylphosphine)rhodium(I) by Extended X-Ray Absorption Fine Structure (EXAFS) Page 1 628 JCS CHEM. COMM., 1977 Structure of Bromotris …
Number of citations: 2 pubs.rsc.org
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com
AS Hussey, Y Takeuchi - The Journal of Organic Chemistry, 1970 - ACS Publications
Initial rates of hydrogenation and pseudo-first-order rate constants are reported for several cycloalkenes in different solvent systems at 25.0±0.1 under 1 atm of hydrogen using rhodium …
Number of citations: 71 pubs.acs.org
WJ Bland, TC Dine, RN Jobanputra… - Journal of the American Oil …, 1984 - Springer
Various concentrations of cyclopropene fatty acids have been determined down to 0.2% by the use of gas liquid chromatographic (GLC) analysis of the methyl esters of fatty acids that …
Number of citations: 14 link.springer.com
FFUJEN HUANG - 1974 - search.proquest.com
INFoRMArion rouseRs Page 1 INFoRMArion rouseRs This material was produced from a microfilm copy of the original document. While the most advanced technological means to …
Number of citations: 0 search.proquest.com
HW Chen, JP Fackler Jr, DP Schussler… - Journal of the …, 1978 - ACS Publications
The synthesisand characterization of aryl xanthogens are reported in this paper. These materials are readily formed by oxidation of the metal aryl xanthates. 1· 2 Attempts to prepare the …
Number of citations: 18 pubs.acs.org

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